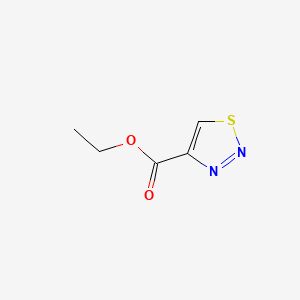
Ethyl 1,2,3-thiadiazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thioamide with chloroacetoacetate, with yields above 60% reported for related structures. A notable synthesis approach for a thiadiazole derivative, though not directly ethyl 1,2,3-thiadiazole-4-carboxylate, involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, highlighting the versatility of synthesis methods for thiadiazole compounds (Mohamed, 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including this compound, has been extensively studied using spectroscopic methods and theoretical calculations. These compounds typically exhibit stable molecular geometries, with spectroscopic characterizations (e.g., FTIR, NMR) confirming the presence of thiadiazole and ester functionalities. Crystallographic analyses provide insights into the molecular packing, showcasing intermolecular interactions that contribute to the stability of these compounds in solid state (Haroon et al., 2020).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its reactivity and versatility as a synthetic intermediate. For instance, reactions with nucleophiles lead to a range of substitution products, indicating the compound's potential for further functionalization. The stability of the thiadiazole ring is a crucial feature, as it maintains its integrity across different chemical transformations, making it a valuable moiety for developing new compounds with diverse properties (Remizov et al., 2015).
Scientific Research Applications
Synthesis of Novel Antineoplastic Agents
Ethyl 1,2,3-thiadiazole-4-carboxylate is used in the synthesis of novel antineoplastic agents. The compound is prepared from ethyl (phenoxy-acetyl)diazoacetate and converted to various derivatives, which are potential candidates for cancer treatment research (Looker & Wilson, 1965).
Unusual Reduction in Organic Chemistry
In an interesting chemical reaction, this compound undergoes an unusual reduction with samarium and iodine in methanol, resulting in dimeric ring enlargement. This reaction showcases the unique chemical properties of thiadiazole derivatives (Miyawaki, Suzuki, & Morikawa, 2004).
Development of Antimicrobial Compounds
This compound forms the basis for creating antimicrobial compounds. Its derivatives have been synthesized and tested for activity against various microorganisms, contributing to the field of medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis of Hybrid Molecules
This compound is utilized in the synthesis of hybrid molecules containing different chemical moieties. These hybrids have potential applications in drug development and chemical research, demonstrating the versatility of thiadiazole derivatives (Vysokova et al., 2017).
Reactions with Nucleophiles
This compound reacts with various nucleophiles, leading to the formation of numerous substitution products. This property is significant for organic synthesis and chemical transformations (Remizov, Pevzner, Petrov, & Ponyaev, 2015).
Auxin Activity Research
The compound has been studied for its auxin activities, contributing to the understanding of plant growth and development. This research highlights the potential agricultural applications of thiadiazole derivatives (Yue et al., 2010).
Safety and Hazards
Future Directions
Thiadiazoles, including Ethyl 1,2,3-thiadiazole-4-carboxylate, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the diverse biological activities of these compounds and developing new potent antibacterial and antifungal agents .
Mechanism of Action
Target of Action
Ethyl 1,2,3-thiadiazole-4-carboxylate is a derivative of the 1,2,3-thiadiazole class of compounds . The 1,2,3-thiadiazole moiety is known to interact with a broad spectrum of biological targets, including various proteins and DNA . .
Mode of Action
1,2,3-thiadiazole derivatives are known to interact strongly with their biological targets . They can easily cross cellular membranes due to their mesoionic nature , which allows them to reach their targets effectively.
Biochemical Pathways
1,2,3-thiadiazole derivatives have been reported to exhibit a wide array of biological activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activator activities . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s ability to easily cross cellular membranes suggests that it may have good bioavailability.
Result of Action
Given the broad spectrum of biological activities exhibited by 1,2,3-thiadiazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Ethyl 1,2,3-thiadiazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of 1,2,3-thiadiazoles, which function as potential antineoplastic agents . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 1,2,3-thiadiazole have shown antimicrobial, antifungal, and anticancer activities, indicating that this compound may play a role in these cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial or anticancer activity. At higher doses, it could potentially cause toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .
properties
IUPAC Name |
ethyl thiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHTNOJXVICFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291838 | |
| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3989-36-4 | |
| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3989-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the reactivity of Ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol?
A1: Unlike typical reduction reactions, this compound undergoes an unusual ring enlargement when treated with samarium/iodine in methanol. Instead of a simple reduction, the reaction incorporates a sulfur atom and expands the five-membered 1,2,3-thiadiazole ring to a seven-membered 1,2,5-trithiepan ring, forming dimethyl 1,2,5-trithiepan-4,6-dicarboxylates as a mixture of cis/trans isomers. [] This unexpected reactivity highlights the unique behavior of this compound under specific reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














